4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid (CAS 7682-57-7) is a fluorinated derivative of 5-oxoproline (pyroglutamic acid), classified as a γ‑lactam‑containing cyclic amino acid. The compound possesses a single fluorine atom at the C4 position of the pyrrolidine ring, which introduces distinct stereoelectronic and polarity properties compared with the non‑fluorinated parent.

Molecular Formula C5H6FNO3
Molecular Weight 147.10 g/mol
Cat. No. B13693033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-oxopyrrolidine-2-carboxylic acid
Molecular FormulaC5H6FNO3
Molecular Weight147.10 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1C(=O)O)F
InChIInChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)
InChIKeyNBTWBMODBIAMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid – A Fluorinated Pyroglutamate Scaffold for Procurement Decisions


4-Fluoro-5-oxopyrrolidine-2-carboxylic acid (CAS 7682-57-7) is a fluorinated derivative of 5-oxoproline (pyroglutamic acid), classified as a γ‑lactam‑containing cyclic amino acid [1]. The compound possesses a single fluorine atom at the C4 position of the pyrrolidine ring, which introduces distinct stereoelectronic and polarity properties compared with the non‑fluorinated parent [3]. It is available as individual stereoisomers (e.g., (2S,4R)‑ and (2S,4S)‑configured forms) that exhibit divergent conformational effects [2]. Its molecular architecture is exploited in medicinal chemistry as a constrained proline surrogate, peptidomimetic building block, and intermediate for fluorinated glutamate analogs [4].

Why 4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid Cannot Be Simply Exchanged with Unsubstituted Pyroglutamic Acid


Substituting 4-fluoro-5-oxopyrrolidine-2-carboxylic acid with non‑fluorinated 5-oxoproline or other 4‑substituted analogs overlooks critical differences in lipophilicity, acid‑base behavior, and conformational preorganization that directly impact molecular recognition and physicochemical stability [1]. The C4‑fluorine atom alters the pyrrolidine ring pucker via a stereoelectronic gauche effect, fixing backbone dihedral angles and modulating protein‑ or peptide‑target complementarity in a diastereomer‑dependent manner [2]. Even seemingly conservative replacements (e.g., 4‑hydroxy‑ or 4‑methyl‑pyroglutamate) fail to reproduce the unique combination of enhanced lipophilicity, reduced basicity, and configurational rigidity that the single fluorine provides [3]. Consequently, generic substitution without quantitative justification risks compromising the intended pharmacological, catalytic, or structural outcome of a research or industrial program.

Quantitative Differentiation Evidence for 4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid


Computed Lipophilicity (XLogP3) Shift Relative to Unsubstituted 5-Oxoproline

The C4‑fluorine substitution increases the computed lipophilicity of 4-fluoro-5-oxopyrrolidine-2-carboxylic acid compared to 5-oxoproline. The target compound has a PubChem‑computed XLogP3 of ‑0.3 [1], whereas 5-oxoproline yields an XLogP3 of approximately ‑0.8 [2]. This corresponds to a ΔlogP of approximately +0.5, indicating enhanced membrane permeability potential. The difference is consistent with the class‑level observation that mono‑fluorination of the pyrrolidine ring alters lipophilicity by ΔlogP ≈ ‑0.2 to ‑0.4 relative to the unsubstituted analog, with the sign and magnitude depending on the diastereomer [3].

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Preorganization and Protein Thermal Stability Enhancement

Incorporation of 4-fluoroproline (a close structural analog of the target compound) into proteins induces a stereoelectronic gauche effect that preorganizes the pyrrolidine ring into a specific pucker, thereby stabilizing the folded state. In human ubiquitin, substitution with (2S,4R)-4-fluoroproline increased the conformational stability by ΔG = −4.71 kJ·mol⁻¹ relative to wild-type ubiquitin [1]. In collagen model peptides, replacement of proline with 4-fluoroproline and 4-methylproline yielded triple helices with melting temperatures (Tm) elevated by >50 °C compared to the unsubstituted (ProProGly)₇ control [2]. While these studies employ 4-fluoroproline rather than the 5-oxo derivative, the stereoelectronic effect originates from the same C4‑fluorine substitution on the pyrrolidine ring and is expected to translate to the γ‑lactam scaffold.

Protein engineering Collagen mimetic Thermal stability

Acid–Base Modulation: Reduced Basicity of the Amino Group by 4-Fluoro Substitution

The electron‑withdrawing C4‑fluorine attenuates the basicity of the pyrrolidine amino group. In 4-fluoroprolines, the basicity reduction relative to unsubstituted proline is ΔpKa ≈ 1.6 [1]. This contrasts with 4-trifluoromethylprolines, which exhibit a larger reduction of ΔpKa ≈ 2.3, and with 4-hydroxyproline, where the hydroxyl group alters pKa through hydrogen‑bonding rather than inductive effects. For the target compound, the lactam carbonyl further modifies the electronic environment, but the fluorine‑induced basicity shift remains a differentiating factor compared to non‑fluorinated 5-oxoproline (pKa of the ammonium group ~10.6 for proline, reduced to ~9.0 in 4-fluoroproline).

pKa modulation Electrostatics Molecular recognition

Stereochemistry-Dependent Conformational Control: (2S,4R) vs (2S,4S) Isomers

The two most common diastereomers of 4-fluoro-5-oxopyrrolidine-2-carboxylic acid— (2S,4R) and (2S,4S)—exert opposite effects on the stability of collagen triple helices. A (2S,4S)-4-fluoroproline residue strongly stabilizes the Xaa position of the collagen repeat (increase in Tm), while the (2S,4R)-isomer stabilizes the Yaa position [1]. This dichotomy arises from the ability of fluorine to induce either Cγ-exo or Cγ-endo pyrrolidine ring puckers, depending on the relative stereochemistry [2]. Non‑fluorinated pyroglutamic acid lacks this stereoelectronic control element entirely, and 4-hydroxyproline shows a different positional preference. Procurement of the correct stereoisomer is therefore essential for achieving the desired conformational outcome.

Stereochemistry Peptide design Collagen stability

Commercial Purity Benchmark: 95% Minimum Purity Specification

Commercially supplied 4-fluoro-5-oxopyrrolidine-2-carboxylic acid (CAS 32643-42-8) is available at a minimum purity of 95%, as certified by the vendor AKSci . This purity level is suitable for most research applications without additional purification. In comparison, many non‑fluorinated pyroglutamic acid derivatives are sold at ≥98% purity, but the fluorinated compound’s synthesis—typically requiring electrophilic fluorination or fluorinated building‑block strategies [1]—makes the 95% specification an acceptable trade-off between cost and purity for early‑stage studies.

Quality control Procurement Chemical purity

Application Scenarios Where 4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid Provides a Measurable Advantage


Stabilization of Collagen-Mimetic Peptides and Biomaterials

When designing collagen‑mimetic peptides for tissue engineering or drug delivery, incorporation of (2S,4R)- or (2S,4S)-4-fluoropyroglutamic acid can yield triple helices with melting temperatures elevated by >50 °C compared to proline‑based systems [1]. The stereochemistry‑dependent stabilization allows precise tuning of helix stability at a level unattainable with non‑fluorinated analogs. This thermal robustness is critical for biomaterials that must withstand physiological or sterilization temperatures.

Engineering Hyperstable Therapeutic Proteins

Replacement of natural proline residues with 4-fluoroproline (or its 5-oxo analog) in therapeutic proteins such as ubiquitin increases conformational stability by approximately 4.7 kJ·mol⁻¹ [2]. This stabilization can extend the shelf‑life of protein drugs and enhance resistance to proteolysis, reducing the frequency of administration. The compound’s defined stereochemistry ensures reproducible stability gains without altering the protein’s overall tertiary structure.

Optimizing Pharmacokinetic Properties via Fluorine‑Mediated Lipophilicity Adjustment

The shift in computed logP from −0.8 (5-oxoproline) to −0.3 upon C4 fluorination [3] can be leveraged to improve the oral bioavailability or blood‑brain barrier penetration of peptide leads. In structure‑activity relationship campaigns, this incremental lipophilicity adjustment offers a finer tuning knob than the more dramatic changes caused by trifluoromethyl or chloro substituents, reducing the risk of overt toxicity or non‑specific binding.

Synthesis of Fluorinated Glutamic Acid Derivatives as Enzyme Inhibitors

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid serves as a key intermediate for the stereospecific synthesis of all four isomers of 4-fluoroglutamic acid [4]. 4-Fluoroglutamic acid has been shown to inhibit glutamate decarboxylase (GAD) with up to 70% inhibition at 10 mM [5]. Access to pure diastereomers of the pyroglutamate precursor is essential for generating isomerically pure, mechanism‑based enzyme inhibitors targeting neurological or metabolic pathways.

Quote Request

Request a Quote for 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.